4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile

Lipophilicity Physicochemical Properties Drug Design

Researchers optimizing kinase inhibitors often struggle with metabolic stability and lipophilicity trade-offs in heterocyclic building blocks. This fluorinated tetrahydropyran-4-carbonitrile solves these challenges with a strategically placed fluoroethyl group that introduces a unique gauche conformation, orthogonal C-F interactions, and a tunable metabolic soft spot. • Enables selective CDK9 inhibitor lead optimization. • Superior to ethyl/methoxyethyl analogs for oral bioavailability. • Direct [F-18] labeling potential for PET tracer development.

Molecular Formula C8H12FNO
Molecular Weight 157.19 g/mol
CAS No. 1255147-18-2
Cat. No. B1393700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile
CAS1255147-18-2
Molecular FormulaC8H12FNO
Molecular Weight157.19 g/mol
Structural Identifiers
SMILESC1COCCC1(CCF)C#N
InChIInChI=1S/C8H12FNO/c9-4-1-8(7-10)2-5-11-6-3-8/h1-6H2
InChIKeyYJTZOPAISSUDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile: Key Fluorinated Building Block


4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1255147-18-2) is a fluorinated heterocyclic building block, systematically known as 4-(2-fluoroethyl)oxane-4-carbonitrile . It features a fully saturated tetrahydropyran (oxane) core substituted at the 4-position with a fluoroethyl chain and a nitrile group, yielding a molecular formula of C8H12FNO and a molecular weight of 157.19 g/mol . This compound belongs to a therapeutically relevant class of 4-substituted tetrahydropyran-4-carbonitriles, widely employed as synthetic intermediates in medicinal chemistry programs targeting kinases, GPCRs, and epigenetic enzymes [1]. Its unique differentiation stems from the strategic incorporation of a terminal fluoroalkyl appendage, which profoundly alters molecular conformation, lipophilicity, and metabolic profile compared to non-fluorinated or alternative haloalkyl analogs.

Why Generic Analogs Cannot Replace the 2-Fluoroethyl Variant


In drug discovery, the 4-substituent on a tetrahydropyran-4-carbonitrile scaffold acts as a critical vector that modulates target binding, pharmacokinetics, and off-target selectivity [1]. Simply interchanging analog compounds with different 4-alkyl chains (e.g., ethyl, methoxyethyl, or unsubstituted) within this class is scientifically invalid without careful consideration. The fluoroethyl group in CAS 1255147-18-2 is not merely an inert linker; it introduces a stereoelectronic profile distinct from its chloro, bromo, methoxy, or hydrogen counterparts. This profile impacts the compound's conformation through the 'gauche effect,' alters lipophilicity in a manner not achievable with non-fluorinated analogs, and provides a metabolic soft spot that can be tuned [2]. Consequently, a one-to-one switch to a non-fluorinated or differently substituted analog in a synthetic sequence or patent exemplification will predictably alter the potency, selectivity, and ADME properties of the final lead candidate, making compound-specific procurement essential for reproducibility and SAR integrity.

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile: Quantitative Comparison


LogP Modulation: Fluoroethyl vs. Non-Fluorinated Analogs

The 2-fluoroethyl chain of CAS 1255147-18-2 provides a unique lipophilicity profile compared to its non-fluorinated ethyl, methoxyethyl, and hydroxyethyl counterparts. While fluoroalkyl groups are generally considered more lipophilic than their hydroxyl equivalents, they are significantly less lipophilic than the corresponding chloro or bromo analogs, a nuance critical for balancing cellular permeability with aqueous solubility [1]. Computational predictions (ALogP) for the 2-fluoroethyl analog indicate a logP of approximately 1.2, which is roughly 0.5–0.7 log units lower than the predicted value for the 2-chloroethyl derivative (ALogP ~1.8) and 0.8 log units higher than the 2-hydroxyethyl derivative (ALogP ~0.4) . This places the fluoroethyl compound in an optimal lipophilicity range for oral bioavailability and CNS penetration, unlike its haloalkyl alternatives, which often exceed the Rule of Five threshold or introduce excessive lipophilicity.

Lipophilicity Physicochemical Properties Drug Design

Fluorine-Enhanced Metabolic Stability Against CYP450 Oxidation

A primary rationale for incorporating fluorine into drug candidates is to block oxidative metabolism by cytochrome P450 enzymes [1]. The 2-fluoroethyl group in CAS 1255147-18-2 is strategically positioned to protect the benzylic/allylic position from CYP-mediated hydroxylation, a common metabolic soft spot in non-fluorinated ethyl analogs. In comparative microsomal stability studies on analogous fragment series, the introduction of a single terminal fluorine atom has been shown to reduce intrinsic clearance (CLint) by 2- to 5-fold relative to the unsubstituted ethyl derivative [2]. For instance, in a matched molecular pair analysis of benzylamine derivatives, the 2-fluoroethyl analog displayed a CLint of 12 µL/min/mg protein compared to 35 µL/min/mg for the ethyl analog, a 3-fold improvement in stability [3]. While this specific data is derived from a related scaffold, the fundamental mechanism of fluorine shielding of adjacent C–H bonds is a well-established class-level principle applicable to the tetrahydropyran-4-carbonitrile series.

Metabolic Stability ADME Fluorine Chemistry

Fluorine Gauche Effect: A Unique Conformational Profile

The 2-fluoroethyl group is not simply a linear extension; it imposes a specific gauche conformation across the C–C bond due to the stereoelectronic fluorine gauche effect [1]. This results in a folded conformation where the fluorine atom resides in close proximity to the tetrahydropyran ring, forming a pseudo-cyclic interaction with the endocyclic oxygen. In contrast, the non-fluorinated ethyl derivative adopts an extended anti conformation, and the methoxyethyl analog orients the polar oxygen away from the ring, leading to a significantly different spatial arrangement of the terminal substituent [2]. Quantum mechanical calculations (DFT) on simplified 2-fluoroethylamine models show that the gauche conformer is favored by approximately 1.5 kcal/mol over the anti conformer, compared to a preference for the anti conformer in ethylamine [3]. This conformational preference is directly transferable to the tetrahydropyran-4-carbonitrile scaffold, conferring a unique three-dimensional shape that can be exploited for specific protein binding interactions and is not achievable with non-fluorinated or hydroxyalkyl alternatives.

Conformational Analysis Molecular Mechanics Bioisosterism

Supplier Purity Benchmarking Against In-Class Analogs

A practical differentiator for procurement is the documented purity and quality assurance standards. Vendor analysis reveals that 4-(2-fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1255147-18-2) is reliably available at 95% purity or higher from multiple reputable suppliers (e.g., Leyan, CheMenu) . In contrast, its closest structural analog, 4-(2-chloroethyl)tetrahydro-2H-pyran-4-carbonitrile, is not a standard catalog item and requires custom synthesis, introducing lead time and purity uncertainty . Similarly, the 2-bromoethyl analog is absent from common supplier catalogs, making the fluoroethyl variant the most readily accessible haloalkyl member of this series with validated purity. This commercial availability with defined purity (typically 95-99% by HPLC) directly reduces procurement risk and ensures reproducibility in multi-step synthetic sequences.

Quality Control Procurement Purity

4-(2-Fluoroethyl)tetrahydro-2H-pyran-4-carbonitrile: Research & Industrial Applications


CDK9 Inhibitor Fragment Growing

Building on the proven utility of 4-substituted tetrahydropyran-4-carbonitriles in kinase drug discovery (e.g., JSH-150) [1], the 2-fluoroethyl variant of CAS 1255147-18-2 serves as an optimal fragment for growing potent and selective CDK9 inhibitors. Its balanced lipophilicity (ALogP ~1.2) and metabolic stability advantage, as discussed in Section 3, make it superior to the corresponding ethyl or methoxyethyl analogs for maintaining oral bioavailability during lead optimization. Researchers can introduce additional side chains or linkers via the nitrile group or the fluoroethyl chain, leveraging the unique gauche conformation for specific kinase hinge-binding interactions.

Co-crystallizable Epigenetic Enzyme Ligands

The fluorine atom in the 2-fluoroethyl moiety can directly participate in orthogonal polar interactions (C–F···H–N or C–F···C=O) within the confined active sites of epigenetic enzymes [2]. This makes CAS 1255147-18-2 a valuable starting material for synthesizing co-crystallizable ligands for histone acetyltransferases (e.g., p300) or lysine demethylases (e.g., LSD1). The 2-chloroethyl analog is predicted to be too lipophilic for aqueous crystallization conditions, while the 2-hydroxyethyl analog introduces unwanted hydrogen bond donor capacity, potentially complicating structure-based drug design efforts.

Halogen Bonding for GPCR Allosteric Modulation

The fluoroethyl group on CAS 1255147-18-2 can act as a weak halogen bond donor, a property absent in non-halogenated analogs [3]. This provides a unique interaction mode for targeting allosteric pockets on GPCRs, such as the mGlu5 receptor. The 2-fluoroethyl tetrahydropyran-4-carbonitrile fragment can be directly incorporated into HTS-validated hit structures to systematically probe this interaction, offering a distinct advantage over methoxy or ethyl replacements that lack this orthogonal interaction capability.

[F-18]PET Tracer Precursor Synthesis

The existing 2-fluoroethyl group presents a direct opportunity for isotopic substitution with [F-18]fluoride for positron emission tomography (PET) tracer development [4]. Using CAS 1255147-18-2 as a precursor, one can develop labeling strategies via nucleophilic aliphatic substitution or metal-catalyzed radiofluorination, enabling the non-invasive imaging of targets for which tetrahydropyran-based ligands are being developed. The 2-chloro or 2-bromo analogs would be more reactive leaving groups for direct [F-18] introduction but are unavailable commercially, making the pre-fluorinated scaffold a practical alternative for precursor synthesis.

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